molecular formula C14H22BClN2O3 B1420041 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole CAS No. 1029684-36-3

2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B1420041
CAS No.: 1029684-36-3
M. Wt: 312.6 g/mol
InChI Key: PWGDGTMRINKIRS-UHFFFAOYSA-N
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Description

2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a complex organic compound featuring a chloro-substituted imidazole ring, a tetrahydropyranyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydropyranyl Group: This step often involves the protection of hydroxyl groups using dihydropyran in the presence of an acid catalyst.

    Boronate Ester Formation: The boronate ester can be introduced via a Suzuki coupling reaction using a boronic acid or ester and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, to form boronic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dechlorinated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

The compound’s imidazole ring is a common pharmacophore in medicinal chemistry, making it a potential candidate for drug development. It could be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In materials science, the compound could be used in the development of new polymers or as a building block for advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, for example, the imidazole ring could interact with biological targets through hydrogen bonding, π-π interactions, or coordination with metal ions. The boronate ester group could also play a role in binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole: Lacks the boronate ester group.

    1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Lacks the chloro group.

    2-Chloro-1H-imidazole: Lacks both the tetrahydropyranyl and boronate ester groups.

Uniqueness

The presence of both the chloro group and the boronate ester in 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole makes it particularly versatile for synthetic applications, allowing for a wide range of chemical modifications and reactions.

This compound’s unique combination of functional groups provides a broad scope for its use in various fields, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BClN2O3/c1-13(2)14(3,4)21-15(20-13)10-9-17-12(16)18(10)11-7-5-6-8-19-11/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGDGTMRINKIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C3CCCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670576
Record name 2-Chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029684-36-3
Record name 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029684-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Reactant of Route 2
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Reactant of Route 3
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Reactant of Route 4
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Reactant of Route 6
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

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